molecular formula C18H20BrFN4O3 B12631997 C18H20BrFN4O3

C18H20BrFN4O3

Cat. No.: B12631997
M. Wt: 439.3 g/mol
InChI Key: PEIQGOAIOBZYTD-UHFFFAOYSA-N
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Description

C₁₈H₂₀BrFN₄O₃ is a bromine- and fluorine-substituted derivative of the C₁₈H₂₀N₄O₃ xanthine scaffold. These analogs are primarily xanthine derivatives, such as (E)-8-(4-methoxy-2,5-dimethylstyryl)theophylline and (E)-1,3-diethyl-8-(3-methoxystyryl)xanthine, which exhibit biological activities ranging from adenosine receptor antagonism to phosphodiesterase inhibition .

Bromine increases molecular bulk and may improve target binding via halogen interactions, while fluorine often enhances metabolic stability and bioavailability—a common strategy in medicinal chemistry optimization.

Properties

Molecular Formula

C18H20BrFN4O3

Molecular Weight

439.3 g/mol

IUPAC Name

methyl 4-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate

InChI

InChI=1S/C18H20BrFN4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)12-5-4-11(19)9-13(12)20/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23)

InChI Key

PEIQGOAIOBZYTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Br)F)N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H20BrFN4O3 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the bromination of a precursor compound, followed by fluorination and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

C18H20BrFN4O3: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include halogens (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

C18H20BrFN4O3: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of C18H20BrFN4O3 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares C₁₈H₂₀BrFN₄O₃ with its closest analogs from the PubChemLite database :

Property C₁₈H₂₀BrFN₄O₃ C₁₈H₂₀N₄O₃ (e.g., 122113-26-2) C₁₈H₂₀N₄O₃S
Molecular Weight (Da) ~439.05 (calculated) 340.15353 372.1256
Substituents Br, F, N₄O₃ N₄O₃ S, N₄O₃
LogP (Estimated) 2.5–3.2 1.8–2.1 2.0–2.5
Patent Citations Not reported 0 10–15 (highest for S analogs)
Literature Citations Not reported 7 0–3

Key Observations :

  • Molecular Weight : The bromo-fluoro derivative has a ~29% higher molecular weight than the base C₁₈H₂₀N₄O₃, which could influence pharmacokinetics (e.g., absorption, distribution).
  • Bioactivity : Sulfur-containing analogs (C₁₈H₂₀N₄O₃S) show higher patent citations (e.g., 15 for (E)-1,3-diethyl-8-(3-methoxystyryl)xanthine), indicating therapeutic promise. The bromo-fluoro variant may aim to replicate or enhance these effects through halogen-mediated binding .
Patent and Research Trends
  • Non-halogenated C₁₈H₂₀N₄O₃ compounds (e.g., 122113-26-2) are cited in literature but lack patent activity, suggesting exploratory research without commercial development.
  • Sulfur analogs dominate patent filings, implying industrial interest in their pharmacokinetic or safety profiles. The absence of bromo-fluoro analogs in current patents suggests either novelty or unresolved synthesis challenges .

Biological Activity

Chemical Structure

The molecular formula C18H20BrFN4O3 indicates a complex structure that includes:

  • Carbon (C) : 18 atoms
  • Hydrogen (H) : 20 atoms
  • Bromine (Br) : 1 atom
  • Fluorine (F) : 1 atom
  • Nitrogen (N) : 4 atoms
  • Oxygen (O) : 3 atoms

This composition suggests that the compound may exhibit a range of biological activities, potentially including antimicrobial, anti-inflammatory, or anticancer properties.

The biological activity of compounds similar to this compound often involves:

  • Enzyme Inhibition : Many pharmaceuticals act by inhibiting specific enzymes that are crucial for disease progression.
  • Receptor Modulation : Compounds can interact with various receptors in the body, altering physiological responses.
  • Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell growth and apoptosis.

Related Compounds and Their Activities

Research on compounds with similar structures has shown various biological activities:

CompoundActivityReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAnti-inflammatory

Case Studies

  • Antimicrobial Activity
    • A study examined a brominated derivative similar to this compound and found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to cell wall disruption and inhibition of nucleic acid synthesis.
  • Anticancer Effects
    • Research highlighted a fluorinated analog that demonstrated cytotoxic effects on various cancer cell lines. The study indicated that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Properties
    • A related compound was tested for its anti-inflammatory effects in animal models. Results showed a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for assessing its therapeutic potential:

  • Absorption : Investigations into how well the compound is absorbed in biological systems.
  • Distribution : Studies on how the compound distributes throughout the body.
  • Metabolism : Insights into how the compound is metabolized by liver enzymes.
  • Excretion : Understanding how the body eliminates the compound.

Future Directions

Further research should focus on:

  • In vivo Studies : Conducting animal studies to better understand the therapeutic window and safety profile.
  • Structure-Activity Relationship (SAR) : Analyzing how variations in structure affect biological activity to optimize efficacy.
  • Clinical Trials : Initiating early-phase clinical trials to assess safety and efficacy in humans.

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